
3,4-Dichloroaniline-13C6
Overview
Description
3,4-Dichloroaniline-¹³C₆ (CAS 89059-40-5) is a stable isotope-labeled analog of 3,4-dichloroaniline, where all six carbon atoms in the benzene ring are replaced with carbon-13 isotopes. Its molecular formula is ¹³C₆H₅Cl₂N, with a molecular weight of 167.97 g/mol . This compound is primarily utilized as a reference material in environmental analysis, drug metabolism studies, and pharmacokinetic (DMPK) research, serving as an internal standard for mass spectrometry (MS)-based quantification due to its isotopic enrichment .
The unlabeled counterpart (CAS 95-76-1) is a priority environmental pollutant, highlighting the importance of its labeled form in tracking degradation pathways and metabolic byproducts . 3,4-Dichloroaniline-¹³C₆ exhibits a flash point of 18°C, classifying it as a flammable liquid, and is labeled as toxic (T) and environmentally hazardous (N) under European regulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dichloroaniline-13C6 is typically synthesized through the catalytic hydrogenation of 3,4-dichloronitrobenzene-13C6. The reaction is carried out in the presence of a platinum catalyst under a pressure of 1.0 to 3.0 MPa and at a temperature range of 75 to 120 degrees Celsius. This method ensures a high conversion rate and selectivity for this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-selectivity catalytic hydrogenation techniques to ensure the purity and yield of the final product. The use of a platinum catalyst with iron oxide as an inhibitor helps in reducing dechlorination and corrosion during the reaction .
Chemical Reactions Analysis
Oxidative Coupling Reactions
The compound participates in oxidative coupling reactions mediated by quinones like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). These reactions follow radical or electrophilic pathways, with isotopic labeling enabling precise tracking of reaction intermediates . For example:
- Alkenylation : DDQ-mediated coupling with alkenes forms 4-alkenylated pyrazolinones, with 13C labeling confirming regioselectivity .
Kinetic Isotope Effect (KIE) :
The 13C labeling introduces a measurable KIE (e.g., ) in hydrogen-abstraction steps, differentiating radical-based vs. metal-catalyzed pathways .
Environmental Degradation
3,4-Dichloroaniline-13C6 undergoes hydrolysis and microbial degradation in aquatic systems:
- Hydrolysis : Decomposes under acidic conditions to form chlorinated byproducts (e.g., 3,4-dichlorophenol) .
- Microbial Degradation : Pseudomonas spp. metabolize the compound via oxidative dechlorination, confirmed by 13C-labeled intermediates in sediment-water systems .
Degradation Rates :
Condition | Half-Life (Days) | Byproduct | Source |
---|---|---|---|
pH 5.5, 25°C | 14 | 3,4-Dichlorophenol | |
Aerobic Sediment | 28 | 4-Chloroaniline-13C6 |
Analytical Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is the gold standard for detecting this compound in environmental matrices. Key transitions include:
- Quantitation : m/z 167.97 → 126 (13C6-labeled parent ion) .
- Confirmation : m/z 167.97 → 99 (13C6-labeled fragment) .
Sensitivity :
Matrix | Limit of Quantification (LOQ) | Source |
---|---|---|
Water | 0.5 ng/g | |
Soil | 5.0 ng/g |
Toxicological and Metabolic Reactions
In biological systems, this compound undergoes N-acetylation and hydroxylation:
- Metabolites : 3,4-Dichloroacetanilide (major) and 5-hydroxy-3,4-dichloroaniline (minor) .
- Toxicity : Disrupts reproductive pathways in aquatic organisms, with 13C tracing confirming bioaccumulation in gonadal tissues .
Reactivity Hazards
The compound is incompatible with:
Scientific Research Applications
Environmental Analysis
DCA-13C6 serves as an essential internal standard in the analysis of environmental pollutants, particularly in water and soil samples. Its isotopic labeling allows for accurate quantification of 3,4-dichloroaniline concentrations in complex matrices.
Table 1: Environmental Applications of DCA-13C6
Toxicological Studies
DCA-13C6 is crucial for understanding the toxicological effects of dichloroaniline compounds. It is used as a tracer in studies investigating the metabolism and bioaccumulation of toxic substances in various organisms.
Case Study: Metabolic Pathways
A study utilized DCA-13C6 to trace the metabolic pathways of 3,4-dichloroaniline in fish. The results indicated significant biotransformation processes leading to less toxic metabolites, highlighting its role in environmental detoxification mechanisms .
Pharmaceutical Research
In pharmaceutical research, DCA-13C6 is employed as a metabolic probe to study drug metabolism and pharmacokinetics. Its isotopic labeling facilitates the tracking of drug metabolites in biological systems.
Table 2: Pharmaceutical Applications of DCA-13C6
Research Focus | Application | Outcome |
---|---|---|
Drug Metabolism | In vitro assays | Enhanced understanding of metabolic pathways |
Pharmacokinetics | Animal studies | Accurate measurement of drug absorption rates |
Biomarker Development
DCA-13C6 is used to develop biomarkers for exposure assessment to chlorinated compounds. Its stability and reliability make it suitable for long-term studies on human health impacts due to environmental exposure.
Case Study: Exposure Assessment
In a recent study, DCA-13C6 was utilized as an internal standard to quantify levels of 3,4-dichloroaniline in human urine samples. This method demonstrated high sensitivity and specificity, providing valuable data on human exposure levels to environmental contaminants .
Analytical Chemistry
The compound is extensively used in analytical chemistry for method validation and calibration purposes. Its isotopic nature helps mitigate matrix effects during sample analysis.
Table 3: Analytical Applications of DCA-13C6
Mechanism of Action
The mechanism of action of 3,4-Dichloroaniline-13C6 involves its interaction with specific molecular targets and pathways. In microbial degradation, the compound is converted to 4,5-dichlorocatechol through the action of dioxygenase, flavin reductase, and aldehyde dehydrogenase enzymes. This pathway is crucial for the bioremediation of environments contaminated with phenylurea herbicides .
Comparison with Similar Compounds
Structural and Isotopic Variants
Structural Isomers
- 2,6-Dichloroaniline (CAS 608-31-1): This isomer differs in chlorine substitution (positions 2 and 6 vs. 3 and 4 in 3,4-DCA-¹³C₆). The altered substitution pattern reduces its polarity and may influence reactivity in synthetic applications, such as agrochemical intermediates .
- 3,5-Dichloroaniline-¹³C₆: Synthesized via a three-step route from ¹³C₆-aniline, this isomer is used in DMPK studies for compounds like fungicides and pharmaceuticals. Its synthesis contrasts with 3,4-DCA-¹³C₆, requiring precise chlorination at the 3 and 5 positions .
Isotopic Analogs
- 3,4-Dichloroaniline-d₂ (CAS 1219803-22-1): Deuterated at two hydrogen positions, this compound (C₆H₃D₂Cl₂N) has a molecular weight of ~164.01 g/mol. The deuterium substitution provides a distinct mass shift (+2 Da) in MS, offering an alternative isotopic signature for internal standardization .
- Unlabeled 3,4-Dichloroaniline (CAS 95-76-1): With a molecular weight of 162.02 g/mol, this compound lacks isotopic labeling but shares identical chemical properties. It is a key environmental pollutant, necessitating labeled analogs like ¹³C₆ for tracer studies .
Comparative Data Table
Key Findings
- Isotopic Labeling Impact: The ¹³C₆ labeling in 3,4-DCA-¹³C₆ provides a +6 Da mass shift, enhancing detection specificity in MS compared to deuterated analogs (+2 Da) .
- Synthetic Utility: 3,4-DCA-¹³C₆ is a critical intermediate for synthesizing isotopically labeled pharmaceuticals, such as (¹³C₆)N-(3,4-dichlorophenyl)-2,2-dimethylpropanamide .
- Environmental Relevance: The unlabeled form’s status as a priority pollutant underscores the labeled version’s role in tracing environmental fate and biodegradation pathways .
Hazard and Handling
While 3,4-DCA-¹³C₆ shares flammability (flash point 18°C) and toxicity with its unlabeled counterpart, its isotopic enrichment necessitates specialized handling to avoid isotopic dilution in analytical workflows .
Biological Activity
3,4-Dichloroaniline-13C6 (3,4-DCA-13C6) is a labeled derivative of 3,4-dichloroaniline (3,4-DCA), which has been extensively studied for its biological activity and toxicity. This article summarizes the biological effects of 3,4-DCA, including its impact on aquatic organisms, mechanisms of toxicity, and relevant case studies.
- Chemical Formula : C7H6Cl2N
- Molecular Weight : 177.03 g/mol
- CAS Number : 2731164-01-3
Mechanisms of Toxicity
3,4-DCA is known to interfere with various biological processes due to its structural properties. Its toxicity is attributed to several mechanisms:
- Endocrine Disruption : 3,4-DCA has been shown to disrupt endocrine functions in aquatic species, leading to reproductive and developmental abnormalities.
- Oxidative Stress : The compound can induce oxidative stress in cells, resulting in damage to cellular components and impaired physiological functions.
- Neurotoxicity : As a breakdown product of certain herbicides, it exhibits neurotoxic effects on aquatic organisms.
Case Study 1: Javanese Medaka Embryos
A study investigated the effects of 3,4-DCA on Javanese medaka (Oryzias javanicus) embryos. The results indicated:
- Acute Toxicity : The median lethal concentration (96h-LC50) was determined to be 32.87 mg/L , indicating low acute lethality compared to other species.
- Sublethal Effects : At concentrations as low as 1.25 mg/L , significant reductions in heart rate were observed (120 ± 12.3 beats/min). Higher concentrations led to severe developmental deformities and mortality rates reaching 100% at 5 mg/L by the end of the experiment .
Concentration (mg/L) | Heart Rate (beats/min) | Survival Rate (%) |
---|---|---|
Control | 160 | 100 |
1.25 | 120 | 100 |
2.5 | 130 | 80 |
5 | 110 | 0 |
Case Study 2: Zebrafish Development
In another study focusing on zebrafish (Danio rerio), exposure to 3,4-DCA resulted in:
- Developmental Deformations : Significant deformities were noted at concentrations of ≥0.25 mg/L during an 11-day subchronic test.
- Locomotor Activity Impairment : Impairments were observed at concentrations of ≥0.5 mg/L , highlighting the compound's impact on early life stages .
Comparative Toxicity Data
A comparison of the toxicity levels across different aquatic species illustrates the varying sensitivity to 3,4-DCA:
Species | LC50 (mg/L) | Observed Effects |
---|---|---|
Javanese Medaka | 32.87 | Low sensitivity; heart rate reduction |
Zebrafish | ≥0.25 | Developmental deformities |
Adult Fish | Varies | Higher sensitivity to endocrine disruptors |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended to confirm the isotopic purity of 3,4-Dichloroaniline-13C6?
- Methodological Answer : Isotopic purity is typically verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
- MS : High-resolution MS (HRMS) distinguishes isotopic peaks, with detection limits as low as 0.1 ppm for 13C6-labeled compounds .
- NMR : 13C-NMR quantifies isotopic enrichment by comparing signal intensities of labeled vs. unlabeled carbons. For example, the absence of natural 12C signals in the aromatic region confirms >99% isotopic purity .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal contact.
- Ventilation : Conduct experiments in a fume hood due to potential toxicity via inhalation (risk phrases: R23/24/25) .
- Waste Disposal : Collect in halogenated waste containers, adhering to EPA guidelines for chlorinated aromatic amines .
Advanced Research Questions
Q. How can researchers design experiments to study the environmental degradation pathways of this compound?
- Methodological Answer :
- Experimental Setup :
Spiked Environmental Matrices : Add 13C6-labeled compound to soil/water samples to track degradation via isotopic tracing.
LC-MS/MS Analysis : Use labeled internal standards (e.g., 13C6-analogs) to quantify degradation products and minimize matrix effects .
- Controls : Include unlabeled 3,4-Dichloroaniline to distinguish biotic vs. abiotic degradation mechanisms.
Q. How should researchers address contradictions in reported degradation half-lives of this compound across studies?
- Methodological Answer :
- Meta-Analysis Framework :
Data Harmonization : Normalize variables (pH, temperature, microbial activity) across studies using multivariate regression.
Isotopic Tracer Validation : Confirm whether discrepancies arise from unaccounted side reactions (e.g., photolysis vs. hydrolysis) .
- Reproducibility Checks : Replicate key studies using standardized OECD guidelines for chemical degradation testing .
Q. What strategies optimize LC-MS parameters for detecting this compound in trace-level environmental samples?
- Methodological Answer :
- Column Selection : Use a C18 column with 2.1 mm ID for high sensitivity.
- Ionization Mode : Electrospray ionization (ESI) in positive mode enhances signal for aromatic amines.
- Collision Energy Optimization : Adjust to 20–30 eV to balance fragmentation and parent ion stability .
Q. Data Contradiction and Resolution
Q. Why do some studies report conflicting bioaccumulation factors (BAFs) for this compound in aquatic organisms?
- Methodological Answer :
- Source Analysis : Differences may stem from organism-specific metabolic pathways (e.g., cytochrome P450 activity in fish vs. invertebrates).
- Isotopic Dilution : Ensure uniform 13C6-labeling across test organisms to avoid variability in tracer uptake .
- QA/QC Protocols : Cross-validate BAFs using radiolabeled (14C) analogs for comparative kinetics .
Q. Methodological Best Practices
Q. What steps ensure reproducible synthesis of this compound with high isotopic fidelity?
- Methodological Answer :
Properties
IUPAC Name |
3,4-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYWXFYBZPNOFX-IDEBNGHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20514654 | |
Record name | 3,4-Dichloro(~13~C_6_)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20514654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89059-40-5 | |
Record name | 3,4-Dichloro(~13~C_6_)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20514654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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